3-Bromobenzyl-(4-chlorophenyl)ether
Overview
Description
3-Bromobenzyl-(4-chlorophenyl)ether is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radical-Scavenging Activity
- Highly brominated mono- and bis-phenols from marine red algae, including compounds structurally related to 3-Bromobenzyl-(4-chlorophenyl)ether, have been studied for their radical-scavenging activity. These compounds were found to be potent, with significant potential in antioxidant applications (Duan, Li, & Wang, 2007).
Biodegradation Studies
- Research on the biodegradation of diphenyl ether and its derivatives, including halogenated versions like this compound, has been conducted to understand environmental degradation pathways. One study highlighted a bacterium capable of utilizing these compounds as carbon sources, shedding light on potential bioremediation strategies (Schmidt et al., 1992).
Synthesis and Applications in Organic Chemistry
- Research into the synthesis of substituted silyl ethers, including those related to this compound, has shown applications in transferring allyl and benzyl groups, potentially useful in pharmaceutical and synthetic organic chemistry (Hudrlik, Hudrlik, & Jeilani, 2011).
Environmental Fate and Degradation
- The degradation of polybrominated diphenyl ethers (PBDEs) in various conditions, including aspects related to this compound, has been a focus to understand their environmental impact and persistence. Studies have shown how these compounds break down under different environmental conditions, which is crucial for assessing their long-term ecological effects (Eriksson et al., 2004).
Antibacterial Properties
- Bromophenols isolated from marine algae, structurally similar to this compound, have shown promising antibacterial properties. These findings open avenues for developing new antibacterial agents from marine natural products (Xu et al., 2003).
Use in Protecting Groups in Organic Synthesis
- Certain benzyl ether-type protecting groups related to this compound have been studied for their utility in synthetic organic chemistry. These protecting groups are vital for various synthetic routes, particularly in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).
Properties
IUPAC Name |
1-bromo-3-[(4-chlorophenoxy)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBOCNFGYIJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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